molecular formula C11H10O2 B14885868 (3,4-Dimethyl-phenyl)-propynoic acid

(3,4-Dimethyl-phenyl)-propynoic acid

Cat. No.: B14885868
M. Wt: 174.20 g/mol
InChI Key: JNCSIGIOAIDZIP-UHFFFAOYSA-N
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Description

(3,4-Dimethyl-phenyl)-propynoic acid is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 4 positions and a propynoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethyl-phenyl)-propynoic acid typically involves the alkylation of a phenylacetylene derivative. One common method is the reaction of 3,4-dimethylphenylacetylene with carbon dioxide in the presence of a strong base such as potassium hydroxide. The reaction is carried out under high pressure and elevated temperatures to facilitate the carboxylation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethyl-phenyl)-propynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(3,4-Dimethyl-phenyl)-propynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3,4-Dimethyl-phenyl)-propynoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with signal transduction pathways and cellular metabolism.

Comparison with Similar Compounds

    (3,4-Dimethyl-phenyl)-acetic acid: Similar structure but with an acetic acid group instead of a propynoic acid group.

    (3,4-Dimethyl-phenyl)-ethanol: Contains an ethanol group instead of a propynoic acid group.

    (3,4-Dimethyl-phenyl)-methanol: Contains a methanol group instead of a propynoic acid group.

Uniqueness: (3,4-Dimethyl-phenyl)-propynoic acid is unique due to the presence of the propynoic acid group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)prop-2-ynoic acid

InChI

InChI=1S/C11H10O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,1-2H3,(H,12,13)

InChI Key

JNCSIGIOAIDZIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#CC(=O)O)C

Origin of Product

United States

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